Tetraethylammonium fluoride hydrate
Overview
Description
Tetraethylammonium fluoride hydrate is a quaternary ammonium salt with the molecular formula C8H20FN·xH2O. It is commonly used in organic synthesis as a deprotection reagent for silyl ether functional groups and as a mild and selective fluoride ion donor in fluorination reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium fluoride hydrate can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form .
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process requires careful handling of hydrofluoric acid due to its highly corrosive nature. The product is then purified and crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium fluoride hydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions.
Methylation: It is used in methylation reactions.
Deuteration: It facilitates deuteration reactions of fluorine.
Common Reagents and Conditions
Common reagents used with this compound include silyl ethers, which it deprotects, and various organic substrates for fluorination reactions. The reactions are typically carried out under mild conditions to ensure selectivity .
Major Products Formed
The major products formed from reactions involving this compound include deprotected silyl ethers and fluorinated organic compounds .
Scientific Research Applications
Tetraethylammonium fluoride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in various organic synthesis reactions.
Biology: It is involved in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of tetraethylammonium fluoride hydrate involves its ability to donate fluoride ions selectively. This property makes it effective in deprotecting silyl ethers and facilitating fluorination reactions. The molecular targets include silyl ether functional groups and various organic substrates .
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium fluoride
- Tetrabutylammonium fluoride
- Tetraethylammonium chloride
- Tetraethylammonium bromide
Uniqueness
Tetraethylammonium fluoride hydrate is unique due to its selective fluoride ion donation and its ability to act as a mild deprotection reagent. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
tetraethylazanium;fluoride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63123-01-3 | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
167.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63123-02-4, 63123-01-3, 98330-04-2 | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylammonium fluoride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraethylammonium fluoride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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